Malformins

Description

Properties

IUPAC Name |

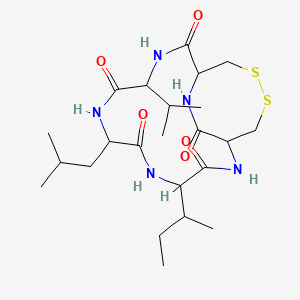

4-butan-2-yl-7-(2-methylpropyl)-10-propan-2-yl-15,16-dithia-2,5,8,11,19-pentazabicyclo[11.4.2]nonadecane-3,6,9,12,18-pentone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39N5O5S2/c1-7-13(6)18-23(33)26-15-9-34-35-10-16(25-20(15)30)21(31)27-17(12(4)5)22(32)24-14(8-11(2)3)19(29)28-18/h11-18H,7-10H2,1-6H3,(H,24,32)(H,25,30)(H,26,33)(H,27,31)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNCGDQLZIATDOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)C(C)C)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39N5O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60911481 | |

| Record name | 4-(Butan-2-yl)-7-(2-methylpropyl)-10-(propan-2-yl)-15,16-dithia-2,5,8,11,19-pentaazabicyclo[11.4.2]nonadeca-2,5,8,11,18-pentaene-3,6,9,12,18-pentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60911481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

529.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Malformin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029429 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3022-92-2, 11006-42-1, 53571-13-4 | |

| Record name | Malformins | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003022922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Butan-2-yl)-7-(2-methylpropyl)-10-(propan-2-yl)-15,16-dithia-2,5,8,11,19-pentaazabicyclo[11.4.2]nonadeca-2,5,8,11,18-pentaene-3,6,9,12,18-pentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60911481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Malformin A from Aspergillus niger | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Malformin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029429 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

0 °C | |

| Record name | Malformin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029429 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Ii. Structural Elucidation and Chemical Synthesis of Malformin a

Molecular Architecture and Key Structural Features

Identification and Stereochemistry of Constituent Amino Acids (e.g., L-Isoleucine, L-Valine, D-Leucine, D-Cysteine)

Amino acid analysis has been crucial in identifying the building blocks of Malformin A. Malformin A is composed of five amino acids: two molecules of cysteine, one molecule of valine, one molecule of leucine (B10760876), and one molecule of isoleucine tandfonline.comtandfonline.comspandidos-publications.com. Early analyses indicated the presence of two half-D-cystines, suggesting a disulfide bond formed from two D-cysteine residues tandfonline.comtandfonline.com. The stereochemistry of the amino acids in Malformin A has been determined through various methods, including chemical degradation and analysis of derivatives. The specific amino acid composition and their stereochemistry in Malformin A are established as L-Isoleucine, L-Valine, D-Leucine, and two D-Cysteine residues researchgate.netspandidos-publications.com.

Interactive Table 1: Amino Acid Constituents of Malformin A

| Amino Acid | Stereochemistry |

| Cysteine | D |

| Cysteine | D |

| Valine | L |

| Leucine | D |

| Isoleucine | L |

Chemical Synthesis Pathways and Strategies

The chemical synthesis of Malformin A has been pursued to confirm its structure and provide access to the compound for further study. Both solution-phase and solid-phase synthesis approaches have been explored for malformins researchgate.netadipogen.com.

Total Synthesis Approaches for Malformin A (e.g., Solid-Phase Peptide Synthesis)

Total synthesis of cyclic peptides like Malformin A typically involves the coupling of amino acids to form a linear peptide chain, followed by cyclization and, in the case of Malformin A, disulfide bond formation nih.govnih.gov. Solid-phase peptide synthesis (SPPS) is a common strategy for synthesizing peptides, where the peptide chain is assembled while anchored to an insoluble solid support researchgate.netproteogenix.science. This approach allows for the use of excess reagents to drive reactions to completion and simplifies purification steps proteogenix.science.

An improved solid-phase peptide synthesis protocol for Malformin A1 has been reported researchgate.net. The synthesis of cyclic peptides with disulfide bonds using SPPS involves careful selection of protecting groups for the amino acid side chains, particularly the thiol groups of cysteine residues researchgate.net. After the linear peptide is assembled and cleaved from the resin, cyclization is performed, followed by oxidative formation of the disulfide bond nih.govnih.gov.

Scheme 1 illustrates a general approach to the solid-phase synthesis of Malformin A1, involving the sequential coupling of protected amino acids to a resin, cleavage, cyclization, and disulfide bond formation researchgate.net.

Verification of Synthetic Products Against Natural Malformin A

A crucial step in the total synthesis of natural products is the verification that the synthetic compound is identical to the naturally occurring one. This is typically achieved by comparing the physicochemical and biological properties of the synthetic product with those of natural Malformin A .

Comparisons can include chromatographic behavior (e.g., HPLC retention time), spectroscopic data (e.g., NMR, Mass Spectrometry), optical rotation, and biological activity tandfonline.comnih.gov. In the case of Malformin A, a synthetic compound with the established cyclo-(D-Cys-D-Cys-L-Val-D-Leu-L-Ile) structure and a disulfide bond was synthesized and found to be identical to natural Malformin A, including its ability to induce root curvatures in corn plants at comparable concentrations nih.gov.

Iii. Biosynthesis and Genetic Regulation of Malformin a

Identification and Characterization of Biosynthetic Gene Clusters

The biosynthesis of non-ribosomal peptides like malformin A is typically governed by biosynthetic gene clusters (BGCs). These clusters contain the genes encoding the core biosynthetic enzymes, as well as auxiliary enzymes and regulatory proteins necessary for the production of the final compound.

Discovery of Non-ribosomal Peptide Synthetase (NRPS) Genes (e.g., mlfA)

The central enzymatic machinery responsible for the assembly of the peptide backbone of malformin A is a non-ribosomal peptide synthetase (NRPS). Research has identified and characterized the gene encoding this crucial enzyme, designated mlfA, in malformin-producing Aspergillus species. uniprot.orgebi.ac.uknih.govuniprot.org The mlfA gene is a key component of the malformin biosynthesis cluster. uniprot.orguniprot.org Studies involving genetic engineering, such as targeted gene deletion of mlfA in A. brasiliensis, have confirmed its essential role, leading to the complete abolishment of malformin production. researchgate.net Heterologous expression of mlfA alone in A. nidulans has been shown to be sufficient for malformin biosynthesis, indicating the central role of this NRPS. nih.govresearchgate.netd-nb.info

The MlfA NRPS is a large multienzyme complex containing several distinct domains. Analysis of the MlfA architecture reveals the presence of adenylation (A), thiolation (T or PCP), and condensation (C) domains, which are characteristic of NRPS enzymes. uniprot.org Specifically, MlfA from A. niger has been described with an architecture containing multiple A, T, and C domains. uniprot.org The arrangement and specificity of these domains dictate the selection and sequential ligation of amino acids into the peptide chain. Although malformin A is a pentapeptide, MlfA has been reported to contain four adenylation and five condensation domains, suggesting an iterative use of at least one adenylation domain and potentially promiscuity in amino acid selection. nih.gov

Analysis of Associated Biosynthetic Genes and Their Functions

Beyond the core NRPS gene mlfA, the malformin biosynthesis cluster includes other genes encoding enzymes and proteins that contribute to the complete biosynthetic pathway. These associated genes are often co-localized within the BGC. biorxiv.orgresearchgate.net Bioinformatic analysis and genetic studies have helped to identify and predict the functions of these genes. escholarship.orgnih.govresearchgate.netmdpi.com

The malformin biosynthesis clusters in producing fungi contain genes for enzymes involved in the formation of the disulfide bond, as well as additional tailoring enzymes. uniprot.orguniprot.org These clusters can also include genes encoding transporter proteins, such as major facilitator superfamily transporters, which may be involved in the export of malformin from the cell, and transcription factors likely involved in regulating the expression of the gene cluster. uniprot.orguniprot.orgresearchgate.net

Predicted malformin gene clusters have been identified in various Aspergillus strains through genome analysis and network analysis of secondary metabolism genes. researchgate.netescholarship.orgnih.govresearchgate.net These analyses highlight the conserved nature of the malformin BGC across different producing species. biorxiv.orgescholarship.orgmdpi.com

Enzymatic Machinery and Tailoring Processes

The biosynthesis of malformin A involves a series of enzymatic steps, starting with the activation and assembly of amino acids by the NRPS, followed by cyclization and the formation of the characteristic disulfide bond.

Enzymes Involved in Peptide Bond Formation

The formation of peptide bonds in malformin A is catalyzed by the condensation (C) domains within the MlfA NRPS. uniprot.org Each module within the NRPS is typically responsible for the recognition and incorporation of a specific amino acid. uniprot.org The A domain selects and activates the amino acid, the T (PCP) domain carries the activated amino acid, and the C domain catalyzes the formation of the peptide bond with the growing peptide chain. uniprot.org

Studies using enzyme preparations from Aspergillus niger have demonstrated the cell-free synthesis of malformin, utilizing labeled amino acids. nih.govnih.gov This process was shown to be stimulated by ATP, K⁺, and Mg²⁺, indicating the energy requirements and cofactor dependencies of the enzymatic machinery involved in peptide bond formation. nih.govnih.govasm.org Unlike ribosomal protein synthesis, the enzymatic synthesis of malformin is not affected by inhibitors of protein synthesis like ribonuclease, chloramphenicol, and puromycin, confirming its non-ribosomal nature. nih.govnih.gov

Interestingly, although malformin A contains D-isomers of cysteine and leucine (B10760876), enzyme preparations from Aspergillus niger were able to utilize both L- and D-forms of these amino acids. nih.govnih.gov This suggests that epimerization, the conversion of L-amino acids to their D-isomers, occurs at an intermediate stage of synthesis, likely catalyzed by epimerase domains sometimes found within NRPS enzymes. uniprot.orgnih.govnih.gov The MlfA NRPS architecture has been described as containing condensation domains with different functions, including DL-joining (epimerizing subtype) and LL-joining, supporting the occurrence of epimerization during the process. uniprot.org

Mechanisms of Disulfide Bond Formation and Cyclization

Malformin A is a cyclic pentapeptide containing a disulfide bond between two cysteine residues. The formation of the cyclic structure and the disulfide bond are crucial tailoring steps in its biosynthesis.

The cyclization of the linear peptide precursor is likely catalyzed by a thioesterase (TE) domain, which are often found at the C-terminus of NRPS enzymes and are responsible for releasing the synthesized peptide from the enzyme, often facilitating cyclization. uniprot.org The MlfA NRPS has been described as potentially terminating in a thioesterase domain. uniprot.org

The disulfide bond formation occurs after the peptide backbone has been synthesized. nih.govnih.gov Evidence suggests that cysteine, rather than cystine, is incorporated into the peptide chain during synthesis, and the disulfide bridge is formed subsequently. nih.govnih.gov The malformin biosynthesis clusters contain enzymes specifically involved in the formation of the disulfide bond between the two consecutive cysteine residues. uniprot.orguniprot.orgresearchgate.net While the specific enzymes responsible for disulfide bond formation in malformin biosynthesis are part of the gene cluster, the precise mechanisms can involve oxidoreductases that catalyze the oxidation of thiol groups on cysteine residues to form the disulfide linkage. uniprot.orguniprot.orgresearchgate.netspringernature.com

Genetic Regulation of Malformin A Biosynthesis

The production of secondary metabolites like malformin A in fungi is tightly regulated at the genetic level, responding to various internal and external cues.

The genes responsible for malformin biosynthesis are typically organized in gene clusters within the fungal genome. Identifying the regulatory elements and transcription factors that control the expression of these gene clusters is key to understanding and manipulating malformin production. Research has indicated that malformin biosynthesis gene clusters in producing fungi contain genes encoding for transcription factors, which are likely involved in regulating the expression of these clusters. uniprot.org These regulatory elements and transcription factors play a crucial role in initiating or repressing the transcription of the NRPS genes and other tailoring enzymes involved in malformin synthesis. While specific transcription factors directly controlling malformin A biosynthesis have been predicted, detailed characterization of their binding sites and regulatory mechanisms is an ongoing area of research. nih.govresearchgate.net Studies utilizing genetic dereplication and gene cluster network analysis have been instrumental in identifying potential gene clusters responsible for malformin biosynthesis across different Aspergillus strains. nih.govresearchgate.netnih.gov

The expression of malformin biosynthesis genes is influenced by environmental and growth conditions. Analyzing gene expression profiles under varying conditions can provide insights into the factors that trigger or enhance malformin production. While specific studies focusing solely on malformin A gene expression under different environmental conditions were not extensively detailed in the search results, research on secondary metabolite production in fungi in general highlights the impact of factors such as nutrient availability, temperature, pH, and stress conditions on the expression of biosynthetic gene clusters. researchgate.netresearchgate.net Studies on other compounds, like metformin (B114582) (a different compound, but illustrating the principle of environmental impact on gene expression), have shown that environmental factors can significantly alter the expression of various genes, including those related to metabolism and stress response. nih.govresearchgate.netbiorxiv.orgacs.orgmdpi.com Applying similar gene expression analysis techniques to malformin-producing fungi under controlled environmental and growth conditions would be essential to understand the regulatory networks governing malformin A synthesis.

Identification of Regulatory Elements and Transcription Factors

Fermentation and Production Optimization Strategies

Efficient production of malformin A for research and potential applications relies on optimized fermentation processes. This involves manipulating culture conditions and employing suitable bioreactor systems, followed by effective isolation and purification procedures.

Optimizing culture conditions is paramount for maximizing malformin A yield during fermentation. Factors such as the composition of the culture medium, pH levels, temperature, and aeration rates significantly impact fungal growth and secondary metabolite production. researchgate.netresearchgate.netekb.egnih.govnih.govresearchgate.net

Studies on the optimization of fermentation for other microbial products demonstrate the importance of these parameters. For instance, research on bacteriocin (B1578144) production by lactic acid bacteria showed that optimal pH and temperature significantly affected growth and bacteriocin activity. nih.gov Similarly, optimizing medium components, temperature, and incubation duration enhanced metabolite production in Aspergillus tamarii. researchgate.net

Bioreactor systems provide controlled environments for fungal fermentation, allowing for scalability from laboratory research to potentially larger-scale production. Different bioreactor designs and operating strategies can influence factors like oxygen availability, shear stress, and mixing, all of which can affect fungal growth morphology and secondary metabolite production. ekb.egplantarchives.orgresearchgate.net

Scaling up fermentation processes from shake flasks to bioreactors can significantly impact yield and production time. Studies on the production of other compounds, such as cyclosporin (B1163) A, have shown that optimized bioreactor cultivation can lead to increased cell growth and product formation compared to shake flasks. researchgate.net Bioreactor strategies, including high cell density cultures and fed-batch operations, have been explored to enhance recombinant protein production in bacterial systems, offering potential parallels for optimizing fungal secondary metabolite production. plantarchives.org

Scalability in bioreactors for pharmaceutical production involves addressing challenges related to mixing times, potential gradients of nutrients and oxygen, and maintaining consistent culture conditions across different scales. researchgate.netmdpi.com Implementing appropriate bioreactor systems and scaling strategies is crucial for achieving efficient and reproducible malformin A production.

Bioassay-guided isolation and purification are essential steps to obtain pure malformin A from fermentation broths. This approach involves using a biological assay to track the activity of malformin A during the separation process, ensuring that the active compound is effectively isolated. nih.govmdpi.comfrontiersin.orgtandfonline.com

The process typically involves several chromatographic steps, guided by the results of a bioassay that detects malformin A activity (e.g., its phytotoxic effect on corn roots or other known biological activities). nih.govpnas.orgpnas.org Initial extraction of the fermentation broth is followed by various chromatography techniques, such as column chromatography (silica gel, Sephadex LH-20, RP-18) and high-performance liquid chromatography (HPLC), to separate the complex mixture of compounds present in the broth. frontiersin.orgtandfonline.com At each stage of separation, fractions are tested using the bioassay to identify those containing malformin A activity. This guided approach allows for the targeted purification of the active compound, even in the presence of numerous other metabolites. mdpi.comfrontiersin.org

Detailed purification procedures often involve multiple chromatographic steps with different stationary phases and mobile phases to achieve high purity. The final purified compound is then characterized using spectroscopic techniques like NMR and mass spectrometry to confirm its structure and purity. tandfonline.com

Example Data Table (Illustrative based on general fermentation principles, not specific Malformin A data from searches):

| Culture Parameter | Condition 1 | Condition 2 | Condition 3 | Malformin A Yield (Arbitrary Units) |

| Carbon Source | Glucose (2%) | Sucrose (2%) | Maltose (2%) | Low |

| Nitrogen Source | Peptone (1%) | Yeast Extract (1%) | Ammonium Nitrate (0.5%) | Medium |

| Temperature | 25°C | 30°C | 35°C | Medium |

| Initial pH | 5.5 | 6.0 | 6.5 | Low |

| Aeration Rate | 0.5 vvm | 1.0 vvm | 1.5 vvm | Medium |

Note: This table is illustrative and represents potential experimental parameters and hypothetical outcomes based on general fermentation optimization principles. Specific optimal conditions for Malformin A production would require dedicated experimental studies.

Detailed Research Findings (Synthesized from search results):

Malformin biosynthesis is linked to gene clusters containing NRPS genes and genes for tailoring enzymes and potential transcription factors. uniprot.orgnih.govresearchgate.net

Genetic engineering tools in Aspergillus brasiliensis have been used to verify genes responsible for malformin biosynthesis. nih.govresearchgate.netnih.gov

Bioassay-guided isolation techniques, using assays for biological activity (e.g., anti-TMV activity), have been successfully employed to isolate malformin A from fungal extracts. nih.gov

Chromatographic methods, including column chromatography and HPLC, are standard techniques used in the purification of malformin A and other fungal metabolites. frontiersin.orgtandfonline.com

Optimization of fermentation conditions, such as media composition, pH, and temperature, is critical for enhancing the production of secondary metabolites in fungi. researchgate.netresearchgate.netnih.govnih.govresearchgate.net

Bioreactors offer controlled environments for scalable fermentation, and optimizing bioreactor parameters can improve product yield and reduce production time. plantarchives.orgresearchgate.netresearchgate.net

Bioreactor Systems and Scalability for Research and Production

Comparative Biosynthesis Across Malformin-Producing Strains and Species

Malformin A is a cyclic pentapeptide primarily produced by fungi, notably within the Aspergillus genus, particularly species belonging to section Nigri, such as Aspergillus niger and Aspergillus tubingensis. nih.govmycosphere.orgnih.govplos.orgnih.govmdpi.comfrontiersin.org The biosynthesis of malformins, including Malformin A, is attributed to non-ribosomal peptide synthetases (NRPSs). nih.govnih.gov Specifically, the NRPS MlfA has been identified as a key enzyme in the synthesis of various malformin compounds in Aspergillus brasiliensis. nih.gov

Comparative genomic studies have revealed insights into the distribution and characteristics of the malformin biosynthetic gene cluster (BGC) across different fungal strains and species. Within Aspergillus section Nigri, the presence of different secondary metabolite gene clusters (SMGCs) contributes to the observed differences in secondary metabolite production profiles between species. nih.gov Genome mining efforts focusing on malformin-producing species like A. niger, A. brasiliensis, and A. tubingensis have aimed to link SMGC families to specific compounds. nih.gov Identifying the malformin producer NRPS has been challenging due to the significant number of NRPS gene clusters present in these species, ranging from 15 to 17. nih.gov

However, through comparative analysis and filtering criteria such as NRPS size, synteny, and the presence of genes encoding enzymes involved in disulfide bond formation, a candidate gene cluster family responsible for malformin biosynthesis has been predicted in multiple Aspergillus strains. nih.govresearchgate.net This predicted SMGC family contains an NRPS gene (mlfA) of at least 12,000 bp and includes tailoring enzymes necessary for the formation of the characteristic disulfide bond in this compound. nih.govresearchgate.net Heterologous expression studies have demonstrated that the expression of mlfA alone can be sufficient for malformin biosynthesis, suggesting iterative use of an adenylation domain within the enzyme. nih.govresearchgate.net

While A. niger and A. tubingensis are known producers of Malformin A nih.govmycosphere.org, other species within the Aspergillus genus and even other fungal genera like Penicillium and Stilbella have been investigated for malformin production. nih.gov Studies have shown variations in the specific this compound produced by different strains. For instance, A. brasiliensis primarily synthesizes malformin C, along with malformin A2 and other this compound. nih.gov Research on A. niger isolates has shown the production of Malformin A, Malformin C, and maltoryzine, with varying production levels depending on the growth medium. researchgate.net

The presence and expression of the mlfA gene and associated tailoring enzymes within the malformin BGC are key determinants of malformin production capacity in different strains. Comparative analysis of SMGCs across various Aspergillus species has helped in predicting the malformin gene cluster in numerous strains and confirming it in species like A. brasiliensis. nih.govresearchgate.net

Data on malformin production can vary between studies depending on the specific strain, culture conditions, and analytical methods used. The following table presents illustrative data points from research on malformin production by different Aspergillus strains.

| Fungal Species/Strain | Malformin Produced | Production Level (µg/l) | Medium Type | Source |

| Aspergillus niger | Malformin A | 13.4 ± 0.00 | Synthetic Medium | researchgate.net |

| Aspergillus niger | Malformin C | 9.6 ± 0.05 | Synthetic Medium | researchgate.net |

| Aspergillus niger | Maltoryzine | 0.37 ± 0.00 | Synthetic Medium | researchgate.net |

| Aspergillus niger | Malformin A | 17.4 ± 0.18 | Natural Medium | researchgate.net |

| Aspergillus niger | Malformin C | 11.9 ± 0.05 | Natural Medium | researchgate.net |

| Aspergillus niger | Maltoryzine | 0.49 ± 0.01 | Natural Medium | researchgate.net |

| Aspergillus brasiliensis | Malformin C (predominant) | Not specified | Not specified | nih.gov |

| Aspergillus brasiliensis | Malformin A2 | Not specified | Not specified | nih.gov |

| Aspergillus tubingensis | Malformin A1 | Not specified | Not specified | mycosphere.orgmdpi.com |

The comparative analysis of malformin biosynthesis across different strains and species highlights the genetic basis for variations in malformin production and the potential for discovering novel malformin analogs or optimizing production in specific hosts.

Iv. Biological Activities and Phenotypes Associated with Malformin a

Phytotoxic and Plant Regulatory Activities

Malformin A exhibits significant phytotoxic and plant regulatory activities, influencing various aspects of plant morphology, growth, and development.

Induction of Plant Malformations (e.g., curvatures in corn roots, malformations in bean plants)

One of the defining characteristics of Malformin A is its capacity to induce distinct malformations in plants. Studies have shown that culture filtrates containing malformin, isolated from Aspergillus niger, can cause curvatures in corn roots. jst.go.jpoup.com These root curvatures can be severe. oup.com Additionally, malformin has been observed to induce grotesque malformations and curvatures on the stems and petioles of bean plants (Phaseolus vulgaris). jst.go.jpspandidos-publications.compnas.org Histological examination of irregular stem enlargements on bean plants indicated that these malformations resulted from a partial loss of cellular polarity in the actively growing regions of young internodes and petioles. oup.com The compounds causing bean stem malformations and corn root curvatures were indicated to be identical, with different Rf values compared to indoleacetic acid (IAA). oup.com

Modulation of Plant Growth and Development (e.g., inhibition of adventitious root formation, stimulation of abscission, stimulation of stem elongation)

Beyond inducing malformations, Malformin A also modulates various aspects of plant growth and development. It has been shown to inhibit the formation of adventitious roots. jst.go.jp Conversely, malformin can stimulate abscission, the process by which plants shed organs like leaves or fruits. jst.go.jp Malformin stimulated dark abscission more rapidly and at lower concentrations than Ethrel (2-chloroethylphosphonic acid) or abscisic acid in cuttings of Phaseolus aureus. oup.com The ability of light to inhibit malformin-induced abscission diminished rapidly after a period in the dark. oup.com Malformin also accelerated the loss of chlorophyll, fresh weight, and dry weight of leaves in the dark. oup.com Furthermore, malformin has been reported to stimulate the stem elongation of bean seedlings or cuttings. jst.go.jp Stimulation of stem elongation on green cuttings of Phaseolus aureus by malformin occurred specifically in red light and was reversible by subsequent far-red radiation. oup.comnih.gov

Interactions with Plant Hormonal Pathways and Signaling (e.g., ethylene (B1197577), phytochrome (B1172217), 2-chloroethylphosphonic acid, auxin/indole acetic acid)

Malformin A interacts with several plant hormonal pathways and signaling mechanisms. It has been reported to inhibit ethylene- and phytochrome-mediated responses. jst.go.jpnih.gov While malformin can delay hook opening, it inhibits ethylene-induced hook retention. nih.gov Paradoxically, malformin potentiates ethylene-induced abscission on cuttings of Phaseolus vulgaris. nih.govnih.gov Malformin completely inhibited Ethrel-induced swelling and fresh weight increase on the basal stem portion of Phaseolus vulgaris cuttings but markedly potentiated Ethrel- or ethylene-induced abscission. nih.gov This suggests a complex interaction with the ethylene pathway that cannot be explained simply by enhanced ethylene production. nih.gov Malformin also interacts with phytochrome signaling; its involvement in the stimulation and alleviation of plant growth inhibition by malformin has been suggested. oup.comnih.gov Stimulation of stem elongation by malformin in green cuttings of Phaseolus aureus is dependent on red light and is reversible by far-red light, indicating phytochrome involvement. oup.comnih.gov Inhibition of stem elongation in etiolated cuttings by malformin in the dark was alleviated by red light and was repeatedly reversible with far-red irradiation. oup.comnih.gov Malformin can also potentiate and inhibit the effects of 2-chloroethylphosphonic acid (Ethrel). jst.go.jpnih.gov High concentrations of indoleacetic acid (auxin) have been shown to inhibit growth enhancement caused by malformin. nih.gov

Inhibition of Specific Cellular and Metabolic Processes in Plants (e.g., cell wall, RNA, DNA, protein synthesis in Phaseolus vulgaris)

Malformin A has been shown to inhibit specific cellular and metabolic processes in plants, particularly in Phaseolus vulgaris. Malformin inhibits wet and dry weight increase, nitrogen accumulation, and the synthesis of cell wall components, RNA, DNA, and protein in Phaseolus vulgaris. oup.comoup.com The relative proportion of dry matter and nitrogen in malformed tissues is increased in the ethanol-soluble fraction and decreased in the residue remaining after hydrolysis. oup.comoup.com Inhibition of cell wall and protein synthesis was generally greater than the inhibition of nitrogen accumulation and RNA and DNA synthesis. oup.comoup.com Inhibition of cell wall synthesis was maximal after 7 days of treatment. oup.com Inhibition of DNA synthesis per internode suggests a decrease in the total cell number per internode. oup.com Protein synthesis was most severely inhibited at 4 and 14 days after treatment. oup.com The effects of malformin on the composition of P. vulgaris are similar to alterations reported for ethylene and opposite to those reported for gibberellic acid. oup.comoup.com

Table 1: Effects of Malformin on Cellular Components in Phaseolus vulgaris

| Cellular Component/Process | Effect of Malformin |

| Wet and Dry Weight | Inhibited oup.comoup.com |

| Nitrogen Accumulation | Inhibited oup.comoup.com |

| Cell Wall Synthesis | Inhibited (maximal at 7 days) oup.comoup.com |

| RNA Synthesis | Inhibited oup.comoup.com |

| DNA Synthesis | Inhibited oup.comoup.com |

| Protein Synthesis | Inhibited (most severe at 4 and 14 days) oup.comoup.com |

Anti-microbial Activities

In addition to its effects on plants, Malformin A also possesses anti-microbial activities.

Antibacterial Effects Against Select Bacterial Species

Malformin A has been reported to exhibit antibacterial activity. medchemexpress.comnih.govhellobio.comresearchgate.net While early reports indicated antibiotic properties of malformin nih.gov, more recent studies specifically mention Malformin A1 as possessing antibacterial activity. medchemexpress.comnih.govhellobio.comresearchgate.net Malformin C, another malformin congener, has also been shown to exert antibacterial activity against a variety of Gram-positive and Gram-negative organisms. nih.govresearchgate.net

Anti-viral Activities

Malformin A has demonstrated activity against plant viruses. spandidos-publications.com

Inhibition of Plant Virus Replication (e.g., Tobacco Mosaic Virus)

Malformin A1 has shown potent inhibitory effects against the infection and replication of Tobacco Mosaic Virus (TMV). nih.govnih.gov Studies using local lesion assays and leaf-disk methods on Nicotiana glutinosa and Nicotiana tabacum cv. K326 have determined the half-maximal inhibitory concentration (IC50) values for Malformin A1 against TMV. nih.govnih.govresearchgate.net

| Method | IC50 (μg·mL⁻¹) |

| Local lesion assay | 19.7 |

| Leaf-disk method | 45.4 |

These findings suggest the potential of Malformin A1 as a natural viricide or as a lead compound for the development of new antiviral agents against TMV. nih.govnih.gov

Mammalian Cellular Responses in Research Models

Malformin A has been investigated for its effects on various mammalian cellular processes in research models. spandidos-publications.comspandidos-publications.com

Modulation of Fibrinolytic Activity in Cellular Systems

Malformin A1 has been observed to enhance cellular fibrinolytic activity. adipogen.comspandidos-publications.comspandidos-publications.commdpi.comwikigenes.org Research utilizing U937 monocytoid cells has shown that Malformin A1 can enhance fibrin (B1330869) clot lysis. wikigenes.orgresearchgate.net This enhancement is dependent on the presence of a cofactor in blood plasma, which has been identified as vitronectin. nih.gov The mechanism involves cytoskeletal reorganization via vitronectin signaling. nih.gov Malformin A1 also upregulates the expression and increases the secretion of urokinase-type plasminogen activator (uPA), a key enzyme in fibrinolysis. nih.gov Studies suggest that RSK1 is a crucial mediator in Malformin A1-induced cellular fibrinolysis, acting through the MEK-ERK-RSK signaling pathway. nih.gov

Prevention of Interleukin-1 (IL-1) Induced Endothelial Changes

Malformin A1 can prevent changes induced by Interleukin-1 (IL-1) in endothelial cells and monocytes. adipogen.comspandidos-publications.comspandidos-publications.commdpi.comwikigenes.orgnih.gov It competitively antagonizes the binding of IL-1 beta to its receptor sites on human monocytes and cultured human umbilical vein endothelial cells (HUVEC). wikigenes.orgnih.gov This action protects these cells from IL-1-induced procoagulant changes. wikigenes.orgnih.gov Malformin A1 strongly inhibits IL-1-induced tissue factor expression in HUVEC and monocytes and reduces IL-1-induced expression of intercellular adhesion molecule-1 (ICAM-1) on HUVEC. nih.gov

| Cell Type | IL-1 beta Binding IC50 (nM) | Tissue Factor Expression IC50 (nM) | ICAM-1 Expression IC50 (nM) |

| Monocytes | 250 ± 80 | 105 ± 25 | Not reported |

| HUVEC | 230 ± 25 | 420 ± 35 | 125 ± 18 |

Induction of Cell Cycle Arrest (e.g., G2 checkpoint inhibition)

Malformin A1 has been shown to influence the cell cycle. spandidos-publications.com It has been found to abrogate bleomycin-induced G2 arrest in Jurkat cells, which are deficient in the G1 checkpoint. nih.gov This abrogation results in a decrease in cells in the G2 phase and an increase in cells in the sub-G1 phase. spandidos-publications.comspandidos-publications.comnih.gov Malformin C, another malformin, also inhibits bleomycin-induced G2 checkpoint in Jurkat cells and can disrupt the cell cycle at the G2 checkpoint in cancer cells, potentially sensitizing them to anti-cancer agents. nih.govnih.govbiocompare.com In human colorectal cancer cells, Malformin A1 treatment has been observed to induce cell cycle arrest in the sub-G1 phase. spandidos-publications.comspandidos-publications.com

Cellular Death Mechanisms (e.g., apoptosis, necrosis, autophagy in specific cell lines)

Malformin A1 can induce various forms of cell death in specific cell lines. sci-hub.sedntb.gov.ua In prostate cancer cells (PC3 and LNCaP), Malformin A1 has been shown to cause rapid cell death involving apoptosis, necrosis, and autophagy. sci-hub.senih.gov This is linked to the induction of oxidative stress and mitochondrial damage. sci-hub.se Mitochondrial damage triggers caspase activation, leading to apoptosis, and intracellular ATP deletion, leading to necrosis. nih.gov Malformin A1 also activates autophagy, indicated by the conversion of LC3BI to LC3BII and increased punctate dots of GFP-tagged LC3B. nih.gov Inhibition of autophagy or knocking down LC3B attenuated Malformin A1-mediated cell death in these cells. nih.gov In human colorectal cancer cells, Malformin A1 treatment induced apoptosis by activating caspases (caspase-3, -7, and -9) and PARP. spandidos-publications.comspandidos-publications.com It also increased the pro-apoptotic protein PUMA and decreased the anti-apoptotic proteins XIAP and Survivin. spandidos-publications.com The apoptotic effects were attenuated by a pan-caspase inhibitor. spandidos-publications.comspandidos-publications.com Malformin A1 has also shown cytotoxicity in ovarian cancer cell lines, inducing apoptosis, although potentially through mechanisms beyond the canonical pathway involving bcl2 and p53 genes. researchgate.netmdpi.com

4.4.5. Alterations in Cellular Metabolism and Stress Responses (e.g., accumulation of reactive oxygen species, mitochondrial membrane potential changes)

Malformin A1 (MA1), a cyclopentapeptide from fungal sources, has been shown to induce various biological activities, including significant alterations in cellular metabolism and stress responses, particularly in the context of inducing cell death in cancer cells nih.govcaymanchem.com. Studies have demonstrated that MA1 treatment triggers oxidative stress through the rapid accumulation of reactive oxygen species (ROS) nih.govsci-hub.se. This increase in ROS is coupled with a decrease in mitochondrial transmembrane potential nih.govsci-hub.se.

The mitochondrial damage induced by MA1, evidenced by the decrease in mitochondrial membrane potential, leads to downstream effects such as caspase activation and intracellular ATP deletion nih.gov. These events contribute to the induction of apoptosis and necrosis in affected cells nih.gov. Furthermore, MA1 has been observed to activate autophagy, indicated by the conversion of LC3BI to LC3BII and an increase in GFP-tagged LC3B punctate dots nih.gov. Inhibition of autophagy has been shown to attenuate MA1-mediated cell death nih.gov.

The excessive oxidative stress and decreased ATP levels resulting from MA1 exposure stimulate the AMPK/mTOR pathway, which in turn leads to the induction of MA1-mediated autophagy nih.gov. This interplay between oxidative stress, mitochondrial damage, energy depletion, and autophagy highlights the complex mechanisms by which Malformin A1 impacts cellular metabolism and stress responses to exert its biological effects nih.gov.

Research findings in human prostate cancer cells (PC3 and LNCaP) treated with MA1 illustrate these effects. MA1 inhibited cell proliferation and induced oxidative stress, characterized by the rapid accumulation of ROS and a reduction in mitochondrial transmembrane potential nih.govsci-hub.se. The mitochondrial damage subsequently initiated caspase activation and ATP deletion, culminating in apoptosis and necrosis nih.gov.

The observed effects of Malformin A1 on reactive oxygen species accumulation and mitochondrial membrane potential are summarized in the table below, based on findings in prostate cancer cell lines:

| Cell Line | Effect on Reactive Oxygen Species (ROS) Accumulation | Effect on Mitochondrial Transmembrane Potential |

| PC3 | Increase | Decrease |

| LNCaP | Increase | Decrease |

This data indicates a consistent pattern of oxidative stress and mitochondrial dysfunction induced by Malformin A1 in these cell types nih.govsci-hub.se.

V. Molecular Mechanisms of Action of Malformin a

Identification of Specific Molecular Targets

Research into Malformin A's mechanism of action has focused on identifying the specific molecular components within cells that it interacts with or influences, leading to observed cellular responses.

Analysis of Protein Targets and Binding Interactions

While comprehensive data on the direct binding interactions of Malformin A with specific proteins is still an area of ongoing research, studies have clearly demonstrated its impact on the activity and expression levels of several key proteins involved in regulating cell survival and death. A notable effect of MA1 treatment is the activation of caspase-3 and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP), both of which are central executioners in the apoptotic pathway. sci-hub.senih.govspandidos-publications.comspandidos-publications.com Furthermore, Malformin A1 has been observed to reduce the expression of the anti-apoptotic protein Bcl-2. sci-hub.se In the context of autophagy, MA1 treatment leads to an increase in the processed form of the autophagy marker protein LC3B, specifically the conversion of LC3BI to LC3BII, and a decrease in the protein p62, which is degraded during autophagic flux. sci-hub.senih.gov Investigations into signaling pathways have also shown that MA1 affects proteins within the p38 signaling cascade, resulting in the phosphorylation of p38. nih.govspandidos-publications.comspandidos-publications.com

Enzymatic Inhibition or Activation Mechanisms

A key enzymatic mechanism influenced by Malformin A is the activation of caspases, a family of proteases that play a critical role in initiating and executing programmed cell death. Studies have shown that MA1 treatment directly induces the activity of caspases, including caspase-3, -7, and -9. nih.govspandidos-publications.comspandidos-publications.com This direct activation is a crucial step in triggering the apoptotic cascade. While the activation of caspases is well-documented, detailed information regarding the direct inhibition or activation of other specific enzymes by Malformin A is not extensively available in the provided research.

Elucidation of Cellular Signaling Pathways Modulated by Malformin A

Malformin A exerts its biological effects by modulating several interconnected cellular signaling pathways that govern processes such as cell survival, death, and stress responses.

Activation of Specific Kinase Cascades (e.g., p38 signaling pathway)

The p38 signaling pathway is one significant kinase cascade that is activated by Malformin A treatment. nih.govspandidos-publications.comspandidos-publications.com The activation is evidenced by an increase in the phosphorylation level of p38 following exposure to MA1. nih.govspandidos-publications.comspandidos-publications.com Experimental data using the p38 pathway inhibitor SB203580 have demonstrated that blocking this pathway attenuates the MA1-induced phosphorylation of p38, as well as the activation of caspase-3 and PARP. nih.govspandidos-publications.comspandidos-publications.com This suggests that the induction of apoptosis by Malformin A is, at least in part, mediated through the activation of the p38 signaling pathway. nih.govspandidos-publications.comspandidos-publications.com

Induction of Apoptotic and Necrotic Signaling Pathways (e.g., PARP, Caspase activation)

Malformin A is known to induce both apoptotic and necrotic forms of cell death in various cancer cell lines, including those from prostate and colorectal cancers. sci-hub.senih.govspandidos-publications.comspandidos-publications.comnih.gov

Apoptosis: MA1 triggers apoptosis through mechanisms that involve the activation of caspases and the modulation of proteins that regulate apoptosis. The activation of caspase-3, -7, and -9, leading to the subsequent cleavage of PARP, are well-established events in MA1-induced apoptosis. sci-hub.senih.govspandidos-publications.comspandidos-publications.com Treatment with MA1 results in a time-dependent increase in the population of apoptotic cells, characterized by observable morphological changes such as condensed and fragmented DNA. sci-hub.se Concurrently, the expression of the anti-apoptotic protein Bcl-2 is decreased following MA1 treatment. sci-hub.se While caspase activation plays a central role, studies utilizing pan-caspase inhibitors such as z-VAD-fmk indicate that caspase-independent mechanisms also contribute to the cell death induced by MA1. sci-hub.senih.govspandidos-publications.comspandidos-publications.com

Necrosis: In addition to apoptosis, necrotic cell death is also observed in cells treated with Malformin A. sci-hub.se This is typically identified by the uptake of propidium (B1200493) iodide (PI) stain. sci-hub.se Necrosis induced by MA1 is associated with a rapid decline in intracellular ATP levels. sci-hub.se

The combined action of apoptotic and necrotic cell death pathways, often initiated by mitochondrial damage, represents a significant mechanism contributing to the growth inhibitory effects of MA1. sci-hub.senih.gov

The following table summarizes key findings related to MA1-induced apoptosis and necrosis:

| Cellular Event | Effect of Malformin A1 Treatment | Evidence/Markers |

| Apoptosis Induction | Increased | Annexin V/PI staining, DNA condensation/fragmentation sci-hub.se |

| Caspase Activation | Increased (Caspase-3, -7, -9) | Western blotting, Pan-caspase inhibitor studies sci-hub.senih.govspandidos-publications.comspandidos-publications.com |

| PARP Cleavage | Increased (89 kDa fragment) | Western blotting, Pan-caspase inhibitor studies sci-hub.senih.govspandidos-publications.comspandidos-publications.com |

| Bcl-2 Expression | Decreased | Western blotting sci-hub.se |

| Necrosis Induction | Increased | PI staining sci-hub.se |

| Intracellular ATP Levels | Decreased | ATP assay sci-hub.se |

| Mitochondrial Damage | Induced | Mitochondrial membrane depolarization, ROS generation sci-hub.se |

Regulation of Autophagic Processes

Malformin A has also been shown to promote autophagic cell death. sci-hub.senih.gov MA1 treatment activates autophagy, evidenced by the increased conversion of LC3BI to LC3BII and the formation of GFP-tagged LC3B punctate structures, which are indicative of autophagosome formation. sci-hub.senih.gov Studies involving pharmacological inhibition of autophagy or genetic knockdown of LC3B have demonstrated that blocking autophagy attenuates the cell death induced by MA1, suggesting a role for autophagy in its cytotoxic effects. sci-hub.senih.gov

The induction of autophagy by MA1 is closely linked to the generation of oxidative stress and the induction of mitochondrial damage. sci-hub.se Elevated levels of oxidative stress and reduced intracellular ATP stimulate the AMPK/mTOR signaling pathway. sci-hub.senih.gov Activation of AMPK, in turn, inhibits the mTOR pathway, which is a key regulator that suppresses autophagy. sci-hub.se This inhibition of mTOR by activated AMPK promotes the initiation of autophagosome formation and the progression of autophagy. sci-hub.se The production of reactive oxygen species (ROS) is also crucial for increasing the AMP/ATP ratio, which mediates the activation of AMPK and the subsequent induction of autophagy. sci-hub.se

The following table summarizes key findings related to MA1-induced autophagy:

| Cellular Event | Effect of Malformin A1 Treatment | Evidence/Markers |

| Autophagy Induction | Increased | LC3BI to LC3BII conversion, GFP-LC3B puncta sci-hub.senih.gov |

| Oxidative Stress | Induced | ROS generation, increased SOD2 expression sci-hub.se |

| Mitochondrial Damage | Induced | Mitochondrial membrane depolarization, ATP reduction sci-hub.se |

| AMPK/mTOR Pathway | Stimulated (AMPK activated, mTOR inhibited) | Linked to oxidative stress and ATP decrease sci-hub.senih.gov |

The complex interplay between the induction of apoptosis, necrosis, and autophagy, often initiated by mitochondrial dysfunction and oxidative stress, represents a significant aspect of Malformin A1's mechanism for suppressing cell growth. sci-hub.senih.gov

Investigation of Downstream Biological Effects at the Molecular Level

DNA Damage Induction and Repair Responses

Research into the effects of Malformin A on DNA damage induction and repair responses indicates a potential for genotoxicity. Studies have suggested that Malformin A may induce breaks in single-strand DNA. scielo.br While some reports have not found genotoxic effects, others propose that Malformin A can lead to oxidative stress, resulting in DNA fragmentation. scielo.br High concentrations of Malformin A have been shown to potentially increase cumene (B47948) hydroperoxide-induced DNA damage in vitro. scielo.br Chronic exposure to Malformin A may be potentially genotoxic. scielo.br The exact mechanism by which Malformin A affects DNA is not fully understood, but it might involve the activation of AMP-activated protein kinase (AMPK), leading to increased nitric oxide synthase. scielo.br

Reactive Oxygen Species Generation and Oxidative Stress

Malformin A has been implicated in the generation of reactive oxygen species (ROS) and the induction of oxidative stress. Studies have shown that Malformin A can increase ROS levels. csic.es This increase in ROS can contribute to oxidative stress, a state where the production of reactive species overwhelms the cellular antioxidant defense mechanisms. nih.gov Oxidative stress can lead to damage of cellular components, including lipids, proteins, and DNA. csic.es Research suggests that Malformin A treatment can lead to the overexpression of uncoupling protein 2 (UCP2) in adipocytes, potentially as a mechanism to minimize the oxidative stress caused by the inhibition of respiration. csic.es

Impact on Mitochondrial Function and Bioenergetics

Malformin A has been shown to impact mitochondrial function and cellular bioenergetics. It can inhibit mitochondrial respiration, leading to a decrease in cellular energy. csic.es This decrease in energy can activate AMP-activated protein kinase (AMPK), which in turn influences catabolic pathways. csic.es The inhibition of respiration by Malformin A is thought to contribute to the observed oxidative stress. csic.es

Vi. Structure Activity Relationship Sar Studies of Malformin a and Its Analogs

Importance of the Disulfide Bond for Specific Activities

A prominent feature of Malformin A is the disulfide bond formed between two cysteine residues. This bond plays a vital role in maintaining the cyclic structure and is essential for certain biological activities. For instance, the disulfide bond has been identified as crucial for the pro-fibrinolytic activity of Malformin A1. nih.govresearchgate.net Reduction of this disulfide bond results in decreased activity. nih.gov Similarly, studies on Malformin C derivatives have indicated that the disulfide bond is essential for potent antimalarial and antitrypanosomal properties. nih.gov Disulfide bonds generally contribute significantly to the stability and proper folding of proteins and peptides, which in turn is critical for their biological function. metwarebio.com

Influence of Individual Amino Acid Residues on Activity

The specific amino acid sequence and the characteristics of individual residues within the cyclic peptide frame of Malformin A significantly influence its biological profile.

Impact of Specific Side Chains (e.g., bulky hydrophobic side chains)

The nature of the amino acid side chains is a key determinant of a peptide's interaction with its environment and biological targets. In Malformin A1, bulky hydrophobic side chains have been found to play a crucial role in its pro-fibrinolytic activity. nih.govresearchgate.net Research involving the synthesis of Malformin derivatives has explored the impact of substituting amino acids. For example, replacing a branched-chain amino acid with lysine (B10760008) led to a loss of activity. However, protecting the amino group in the lysine derivative restored some activity. nih.gov Furthermore, derivatives incorporating phenylalanine exhibited a pro-fibrinolytic effect comparable to that of Malformin A1. nih.gov These findings underscore the importance of the size and hydrophobic nature of the side chains at specific positions within the peptide ring for maintaining biological potency.

Design and Synthesis of Malformin A Derivatives for SAR Probing

To systematically investigate the SAR of Malformin A, researchers have designed and synthesized various derivatives. Solid-phase peptide synthesis is a common method employed for this purpose, allowing for the creation of analogs with specific modifications. nih.govnih.govresearchgate.net

Chemical Modifications and Their Effects on Activity

Chemical modifications to the Malformin A structure have been made to probe the importance of different functional groups and structural elements. Modifications studied include the reduction of the disulfide bond and linearization of the cyclic peptide, both of which resulted in decreased pro-fibrinolytic activity. nih.govresearchgate.net Amino acid substitutions, such as replacing branched-chain amino acids with lysine or incorporating phenylalanine, have demonstrated the impact of side chain properties on activity. nih.gov These systematic modifications and the evaluation of their biological effects provide valuable insights into the structural requirements for Malformin A's various activities, guiding the potential design of analogs with altered or improved properties. mdpi.com

| Modification Type | Example Modification(s) | Effect on Pro-fibrinolytic Activity | Source |

| Cyclic Structure | Linearization | Decreased | nih.gov |

| Disulfide Bond | Reduction | Decreased | nih.gov |

| Amino Acid Substitution | Branched-chain amino acid with Lysine | Loss of activity | nih.gov |

| Amino Acid Substitution | Lysine with Boc protection | Activity rescued | nih.gov |

| Amino Acid Substitution | Phenylalanine derivatives | Similar activity to Malformin A1 | nih.gov |

Correlation Between Structural Features and Specific Biological Activities (e.g., pro-fibrinolytic activity)

Malformin A1, a cyclic pentapeptide produced by Aspergillus niger, has been identified as a compound that enhances fibrinolytic activity mdpi.comnih.govsemanticscholar.orgspandidos-publications.com. This pro-fibrinolytic effect has been investigated through structure-activity relationship (SAR) studies using synthesized malformin derivatives nih.gov. These studies aim to understand which parts of the molecule are crucial for its activity.

Research indicates that the disulfide bond within the cyclic peptide structure plays a significant role in the pro-fibrinolytic activity of malformin A1 nih.govresearchgate.netakita-u.ac.jpresearchgate.net. Reduction of this disulfide bond has been shown to decrease the pro-fibrinolytic activity nih.govakita-u.ac.jpresearchgate.net. The cyclic peptide frame itself is also important, as linearization of the peptide chain leads to a decrease in activity nih.govakita-u.ac.jpresearchgate.net.

Furthermore, the bulky hydrophobic side chains present in malformin A1 are suggested to be crucial for its pro-fibrinolytic effect nih.govresearchgate.netakita-u.ac.jpresearchgate.net. Substitution of a branched-chain amino acid with lysine resulted in a loss of activity nih.govakita-u.ac.jpresearchgate.net. However, protecting the amino group of lysine residues with a tert-butoxycarbonyl (Boc) group was found to rescue this inactivity nih.govakita-u.ac.jpresearchgate.net. Phenylalanine derivatives also exhibited a pro-fibrinolytic effect similar to that of malformin A1 nih.govakita-u.ac.jpresearchgate.net.

These findings collectively suggest that the disulfide bond, the cyclic structure, and the presence of bulky hydrophobic side chains are key structural features contributing to the pro-fibrinolytic activity of malformin A1 nih.govakita-u.ac.jpresearchgate.net.

The effective dose range for the active malformin derivatives in in vitro fibrin (B1330869) degradation assays typically falls within similar ranges (1-5 µM) nih.govresearchgate.net.

| Structural Feature | Effect on Pro-fibrinolytic Activity |

| Disulfide bond | Crucial for activity |

| Cyclic peptide frame | Crucial for activity |

| Bulky hydrophobic side chains | Crucial for activity |

| Reduction of disulfide bond | Decreased activity |

| Linearization of peptide frame | Decreased activity |

| Substitution with Lysine | Loss of activity |

| Substitution with Boc-Lysine | Activity rescued |

| Substitution with Phenylalanine | Similar activity to Malformin A1 |

Studies have also explored the mechanism by which malformin A1 enhances fibrinolytic activity, suggesting the involvement of cytoskeletal reorganization via vitronectin signaling akita-u.ac.jpnih.gov. Vitronectin has been identified as a plasma cofactor necessary for malformin A1 to promote the fibrinolytic activity of U937 cells akita-u.ac.jpnih.gov. The action of malformin A1 was abolished by inhibitors of vitronectin-integrin binding, signaling kinases, and actin polymerization, further supporting the role of these pathways nih.gov. Malformin A1 has also been shown to upregulate the expression and secretion of urokinase-type plasminogen activator (uPA), a key enzyme in fibrinolysis, and this induction is dependent on RSK1 researchgate.net.

Vii. Advanced Analytical Methodologies for Malformin a Research

Quantitative and Qualitative Analysis in Biological Matrices and Culture Media

Quantitative and qualitative analysis of Malformin A in biological matrices (such as plant tissues or cell cultures) and fungal culture media is essential for determining its production levels, understanding its distribution, and evaluating its metabolic fate. The complexity of these matrices often requires extensive sample preparation steps to isolate and concentrate Malformin A while removing interfering substances. Techniques for sample preparation can include solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Following extraction, chromatographic methods coupled with sensitive detectors are typically employed for both qualitative identification and quantitative determination.

High-Resolution Separation and Identification Techniques (e.g., advanced HPLC-MS platforms)

High-resolution separation techniques, particularly advanced High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), are indispensable for the analysis of Malformin A and its related analogs. HPLC provides the necessary separation power to resolve Malformin A from other co-occurring compounds in complex samples. Various HPLC columns and mobile phase systems can be optimized based on the chemical properties of Malformin A, which is a cyclic peptide containing a disulfide bond tandfonline.comnih.gov.

The coupling of HPLC with MS, particularly advanced platforms like LC-MS/MS or UPLC-QToF-ESI-MS, offers high sensitivity, selectivity, and structural information crucial for the identification and quantification of Malformin A. Mass spectrometry provides molecular weight information and fragmentation patterns that aid in confirming the identity of Malformin A and differentiating it from structurally similar compounds or isomers tandfonline.comnih.govresearchgate.net. LC-MS/MS methods, utilizing multiple reaction monitoring (MRM), can achieve high sensitivity for quantitative analysis in complex biological matrices nih.govnih.gov. UPLC-QToF-ESI-MS allows for accurate mass measurements and detailed fragmentation analysis, facilitating the identification of known and potentially novel Malformin A metabolites researchgate.net.

Studies on related compounds like Metformin (B114582) highlight the advantages of LC-MS methods, including simpler and faster sample preparation, shorter analytical times, and higher selectivity compared to some other techniques farmaciajournal.com. While Malformin A is a peptide and Metformin is a biguanide, the principles of using LC-MS for analysis in biological matrices share similarities, emphasizing the power of this hyphenated technique frontiersin.orgtandfonline.com.

Spectrometric and Spectroscopic Techniques for Metabolite Profiling

Spectrometric and spectroscopic techniques play a vital role in the comprehensive analysis of Malformin A, including metabolite profiling. Mass spectrometry, as discussed above, is a key spectrometric technique providing molecular information. Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful spectroscopic technique used for structural elucidation of organic compounds, including complex natural products like Malformin A tandfonline.com. Two-dimensional NMR experiments, such as COSY, HOHAHA, and NOESY, have been applied to determine the detailed structure and amino acid sequence of Malformin A tandfonline.com.

Metabolite profiling involves the identification and quantification of a wide range of metabolites in a biological system. While direct studies on Malformin A metabolite profiling using these techniques are less extensively documented in the provided search results compared to its structural analysis, the general principles apply. Techniques like GC-MS and LC-MS are commonly used for metabolite profiling in various biological samples nih.govmdpi.com. The application of these techniques to samples containing Malformin A could help identify its metabolic products in fungal cultures or host organisms, providing insights into its biosynthesis and degradation pathways. UV spectroscopy can also be used for detection in HPLC, particularly if the molecule has a chromophore, and has been applied in the analysis of other compounds in biological matrices ijtsrd.combiomedres.us.

Development of Bioassays for Activity-Guided Fractionation and Detection

Bioassays are crucial for the detection and isolation of Malformin A based on its biological activity. Activity-guided fractionation involves using a relevant bioassay to track the compound with the desired activity during the separation process tandfonline.comtandfonline.commdpi.comnih.gov. This is particularly useful when dealing with complex mixtures, such as fungal extracts, where the concentration of the active compound might be low.

Viii. Ecological Significance and Role in Fungal Biology

Role in Inter-species Interactions (e.g., fungal-plant pathogenesis or symbiosis)

Malformin A is known to act as a plant growth regulator, capable of inducing malformations in plant structures. caymanchem.com It was initially identified based on its ability to cause curvatures on corn roots and malformations on the stems and petioles of bean plants. jst.go.jp This suggests a role for malformin A in mediating interactions between the producing fungus and plants.

Studies have indicated that malformin A can influence various plant processes, including the inhibition of adventitious root formation, stimulation of abscission, and modulation of ethylene- and phytochrome-mediated responses. jst.go.jp It has also been shown to stimulate stem elongation in some instances. jst.go.jp The diverse effects on plant development highlight malformin A's potential as a factor in fungal-plant interactions, which can range from pathogenic to symbiotic relationships.

While malformins were initially isolated from the Aspergillus niger group, which includes both saprophytic and pathogenic species, their specific role in fungal pathogenesis is still an area of research. jst.go.jp However, their potent effects on plant growth and development suggest they could be involved in the establishment or progression of fungal infections in plants.

Contribution to the Fungal Metabolome and Secondary Metabolism

Malformin A is a product of fungal secondary metabolism. sci-hub.se Fungi are well-known for their ability to produce a wide array of secondary metabolites, which are compounds not directly essential for primary growth and development but often play significant ecological roles. sci-hub.sebiorxiv.org These metabolites contribute to the fungal metabolome, representing a diverse pool of bioactive molecules. sci-hub.se

The biosynthesis of malformin A, like many fungal secondary metabolites, is typically governed by genes organized in biosynthetic gene clusters (BGCs). biorxiv.orgnih.gov These clusters contain the genes encoding the enzymes required for the synthesis of the compound, including backbone enzymes like non-ribosomal peptide synthetases (NRPS) in the case of this compound, as well as tailoring enzymes and regulatory elements. biorxiv.orgnih.govuniprot.org

Research into the fungal metabolome, particularly in species like Aspergillus niger, has revealed a large number of predicted BGCs, indicating a vast potential for producing secondary metabolites, many of which remain uncharacterized under standard laboratory conditions. sci-hub.sebiorxiv.org Malformin A is one example of a characterized secondary metabolite produced by Aspergillus species. nih.gov

The production of malformin A can be influenced by factors such as the growth medium composition. Studies have shown variations in malformin A productivity depending on whether the fungus is grown in synthetic or natural media. researchgate.net

Table 1: Malformin A Production in Different Media by Aspergillus niger

| Compound | Synthetic Medium (µg/l) | Natural Medium (µg/l) |

| Malformin A | 13.4 ± 0.00 | 17.4 ± 0.18 |

| Malformin C | 9.6 ± 0.05 | 11.9 ± 0.05 |

| Maltoryzine | 0.37 ± 0.00 | 0.49 ± 0.01 |

*Data based on a study on Aspergillus niger isolated from wheat grains. researchgate.net

This variation in production highlights the complex regulation of secondary metabolism in fungi and how environmental factors can influence the profile of metabolites produced.

Evolutionary Perspectives of Malformin Biosynthetic Gene Clusters

The genes responsible for malformin biosynthesis are located within specific biosynthetic gene clusters (BGCs) in the fungal genome. biorxiv.orgnih.gov These BGCs typically include a gene encoding a non-ribosomal peptide synthetase (NRPS), which is the key enzyme for assembling the peptide chain of malformin A, as well as genes for enzymes involved in disulfide bond formation and other potential tailoring modifications. nih.govuniprot.org

Genomic studies have focused on identifying and analyzing BGCs in various fungal species, including those in the genus Aspergillus. nih.govresearchgate.netnih.gov By comparing BGCs across different species, researchers can gain insights into the evolutionary history and diversification of secondary metabolism in fungi. researchgate.netnih.gov

Analysis of malformin BGCs in Aspergillus section Nigri has revealed diversity and dynamics within these gene clusters. nih.govnih.gov Phylogenetic studies based on malformin biosynthesis BGCs have been used to categorize different Aspergillus species into clades, suggesting that the evolution of these gene clusters can mirror the evolutionary lineage of the fungi. researchgate.net

Genome mining efforts have successfully predicted the gene clusters responsible for malformin biosynthesis in several Aspergillus strains. nih.govnih.govescholarship.org Experimental verification, such as through genetic engineering techniques like gene knockouts or overexpression in species like Aspergillus brasiliensis, has confirmed the role of these predicted clusters in malformin production. nih.govescholarship.org

The presence and distribution of malformin BGCs across different fungal species can provide clues about the evolutionary pressures that led to the development and maintenance of malformin production. researchgate.net The conservation of core biosynthetic genes, such as the NRPS gene mlfA, within these clusters across related species suggests a shared evolutionary origin. nih.govuniprot.org However, variations in tailoring enzymes or regulatory elements within the BGCs in different strains or species may contribute to the production of different malformin analogs or variations in production levels, reflecting ongoing evolution and adaptation. nih.govresearchgate.net

Table 2: Predicted Malformin Biosynthetic Gene Cluster Components

| Component Type | Example Gene/Enzyme | Proposed Function |

| Backbone Enzyme | mlfA (NRPS) | Peptide chain assembly of malformin |

| Disulfide Bond Formation | (Specific enzymes) | Formation of the disulfide bridge in malformin |

| Tailoring Enzymes | Methyltransferases, Oxidoreductases | Further modification of the malformin structure |

| Transporters | Major Facilitator Superfamily (MFS) | Export of malformin from the cell |

| Transcription Factors | (Specific regulators) | Regulation of BGC expression |

*Based on components typically found in malformin biosynthesis clusters. nih.govuniprot.org

Understanding the evolutionary history of malformin BGCs can provide valuable insights into the diversification of fungal secondary metabolites and their ecological roles. researchgate.netnih.gov

Ix. Future Directions in Malformin a Research

Elucidation of Unexplored Biological Activities and Their Underlying Mechanisms

While Malformin A is known for activities such as plant growth regulation, anti-viral effects against Tobacco Mosaic Virus (TMV), and cytotoxicity towards various cancer cell lines, the full spectrum of its biological actions and the intricate molecular mechanisms governing them remain fertile ground for investigation. Future research aims to identify novel biological targets and pathways modulated by Malformin A in different organisms and cellular contexts. This includes a deeper mechanistic understanding of its reported effects, such as the induction of apoptosis, necrosis, and autophagy in cancer cells, and its influence on reactive oxygen species accumulation and mitochondrial membrane potential. caymanchem.commdpi.comnih.govmdpi.com Exploring potential activities in other areas, such as antimicrobial effects against a wider range of pathogens or immunomodulatory properties, represents a significant future direction. Elucidating the specific protein interactions and signaling cascades initiated by Malformin A will be crucial for understanding its biological footprint and potential therapeutic or agricultural applications.

Advanced Biosynthetic Pathway Engineering for Targeted Analog Generation and Enhanced Production

Malformin A is a cyclic pentapeptide synthesized by nonribosomal peptide synthetases (NRPS) in fungi like Aspergillus niger and Aspergillus tubingensis. caymanchem.commdpi.comnih.govmdpi.comnih.govresearchgate.netuniprot.org The biosynthesis involves specific gene clusters, including the mlfA gene encoding the core NRPS. uniprot.org Future efforts will focus on applying advanced biosynthetic pathway engineering techniques to manipulate the production of Malformin A and generate novel analogs. This involves a detailed understanding of the enzymatic steps and regulatory elements within the malformin biosynthetic gene cluster. Strategies such as pathway refactoring, combinatorial biosynthesis, and the use of chimeric enzymes can be employed to modify the peptide sequence, introduce non-proteinogenic amino acids, or alter the disulfide bond formation, thereby creating targeted malformin analogs with potentially altered or enhanced biological activities. sci-hub.seresearchgate.net Furthermore, optimizing fungal fermentation conditions and engineering host strains for increased expression of the biosynthetic genes are key to enhancing the sustainable and cost-effective production of Malformin A and its derivatives.

Development of Novel Research Tools and Methodologies for Malformin A Studies

Current research on Malformin A utilizes standard biochemical and molecular biology techniques, including chromatography (HPLC), mass spectrometry (MS, MS/MS), NMR spectroscopy, various bioassays, cell-based assays (viability, cell cycle, apoptosis), and gene/protein expression analysis (qRT-PCR, Western blot). mdpi.comnih.govmdpi.comresearchgate.net The future of Malformin A research necessitates the development of more specific, sensitive, and high-throughput tools and methodologies. This could include the creation of fluorescent probes for tracking Malformin A within cells, the development of biosensors for detecting its presence or activity, and the establishment of robust in vitro and in vivo model systems specifically tailored for studying its diverse biological effects. High-throughput screening platforms could be developed to rapidly assess the activity of Malformin A analogs or to identify interacting proteins. Advanced imaging techniques could also provide insights into its cellular localization and dynamic interactions.

Comprehensive Comparative Studies with Other Malformin Subtypes (Malformin B, C) and Their Biological Diversities